1-Isobutyl-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods, including condensation reactions. For instance, the synthesis of 1H-pyrazolo[3,4-c]isoquinolin-1-ones was accomplished by reacting cyclohexanone derivatives with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one, as described in one of the studies . Another paper outlines a general approach for synthesizing 3H-pyrazolo[3,4-c]isoquinolines through a cascade imination/intramolecular decarboxylative coupling process . These methods highlight the versatility of synthetic approaches that can be applied to the synthesis of 1-Isobutyl-1H-pyrazole.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using techniques such as X-ray diffraction (XRD), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. For example, the compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole was characterized using these methods, and its molecular geometry was further investigated using density functional theory (DFT) calculations . Similarly, the structure of 3-Isobutyl-4-phenylsulfanyl-1H-pyrazol-5-ol was determined, revealing the dihedral angles between the pyrazole and phenyl rings and the presence of intermolecular hydrogen bonds in the crystal structure . These findings provide a foundation for understanding the molecular structure of 1-Isobutyl-1H-pyrazole.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be influenced by their molecular structure and the substituents attached to the pyrazole ring. The papers provided do not directly discuss the chemical reactions of 1-Isobutyl-1H-pyrazole, but they do provide insights into the reactivity of related compounds. For instance, the presence of substituents such as nitro groups or sulfanyl groups can affect the electron density and, consequently, the reactivity of the pyrazole ring . Understanding these factors is crucial for predicting the chemical behavior of 1-Isobutyl-1H-pyrazole in various reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The intermolecular interactions, such as hydrogen bonding and π-π interactions, can also influence these properties, as seen in the crystal structure of 3-Isobutyl-4-phenylsulfanyl-1H-pyrazol-5-ol . Additionally, the electronic properties, such as the distribution of electron density and the nature of molecular orbitals, can be assessed through DFT calculations, as performed for the compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole . These analyses are pertinent to understanding the properties of 1-Isobutyl-1H-pyrazole.
Scientific Research Applications
Bioactive Properties
1-Isobutyl-1H-pyrazole, as part of the pyrazole family, exhibits a wide range of bioactive properties. Pyrazoles have been the focus of research due to their potential in developing compounds with various biological activities like hypoglycemic, analgesic, anti-inflammatory, antimicrobial, anticonvulsant, antidepressant, antimycobacterial, antioxidant, antiviral, insecticidal, and antitumor activities (Ş. Küçükgüzel & Sevil Şenkardeş, 2015).
Synthesis and Biomedical Applications
The synthesis of 1H-pyrazole derivatives, including 1-Isobutyl-1H-pyrazole, is a significant area of study due to their biomedical applications. Pyrazolo[3,4-b]pyridines, a related group, have been extensively researched and have found applications in biomedical fields (Ana Donaire-Arias et al., 2022).
Antimicrobial Agents
The antimicrobial potential of 1-Isobutyl-1H-pyrazole derivatives has been a significant focus. Synthesized pyrazoles have shown anti-bacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli (A. Pareek, P. Joseph & D. S. Seth, 2015).
Nitric Oxide Synthase Inhibitors
1H-Pyrazole-1-carboxamidines, closely related to 1-Isobutyl-1H-pyrazole, have been prepared as inhibitors of nitric oxide synthase, showing the potential for therapeutic applications (Y. Lee et al., 2000).
Spectroscopic Characterization and Quantum Chemical Studies
Detailed spectroscopic and quantum chemical studies have been conducted on pyrazole compounds for better understanding their molecular structure and properties, which is crucial for their application in various scientific fields (Ersin Inkaya et al., 2012).
Anticancer Activity
Pyrazole derivatives, including 1-Isobutyl-1H-pyrazole,have shown promise in anticancer research. The synthesis and investigation of pyrazole derivatives have been ongoing due to their activity against cell proliferation diseases, making them valuable in cancer therapy development (S. Kumari, S. Paliwal & R. Chauhan, 2014).
Molecular Docking and Antimicrobial Activities
Molecular docking studies and synthesis of novel pyrazole derivatives have been conducted to explore their antimicrobial properties. This includes investigations into their structure-activity relationships, providing insights into how they inhibit various bacterial strains (S. Sanad, Demiana H. Hanna & Ahmed E. M. Mekky, 2019).
Antioxidant Potential
Research into pyrazole derivatives also encompasses their antioxidant properties. For instance, studies on new heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties have shown significant antioxidant potential, with investigations into their structure and effectiveness (Y. Kaddouri et al., 2020).
Monoamine Oxidase Inhibitors
Pyrazole derivatives have been explored as selective inhibitors of monoamine oxidase, an enzyme relevant in neurodegenerative and psychiatric disorders. This research area focuses on synthesizing and testing various pyrazole compounds for their inhibitory activity and potency (F. Manna et al., 2002).
Coordination Polymers and Crystal Engineering
1H-Pyrazole based molecules, due to their structural properties, play a crucial role in crystal engineering and the construction of coordination polymers. Their ability to form hydrogen bonds and coordinate with metals makes them useful in material science (S. Sengupta et al., 2012).
Safety And Hazards
The safety information for 1-Isobutyl-1H-pyrazole indicates that it is a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and using only non-sparking tools .
properties
IUPAC Name |
1-(2-methylpropyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(2)6-9-5-3-4-8-9/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZORUNWJQFEJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596129 | |
Record name | 1-(2-Methylpropyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isobutyl-1H-pyrazole | |
CAS RN |
725746-81-6 | |
Record name | 1-(2-Methylpropyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.